Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate is a complex organic compound that features a unique combination of thiazole, triazole, and piperazine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate typically involves multi-step reactions starting from readily available precursors. The process generally includes the formation of the thiazole and triazole rings, followed by their coupling with a piperazine derivative.
Formation of Thiazole Ring: The thiazole ring can be synthesized via the reaction of a thiourea derivative with α-haloketones under basic conditions.
Formation of Triazole Ring: The triazole ring is often formed through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves the coupling of the thiazole-triazole intermediate with a piperazine derivative in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the thiazole ring can be oxidized to form a ketone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of nitro groups would yield amines.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Biological Studies: The compound can be used to study the interactions of thiazole and triazole derivatives with biological targets.
Industrial Applications: It may find use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The thiazole and triazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate
- Ethyl 4-[®-(6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl]-1-piperazinecarboxylate
Uniqueness
Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate is unique due to the presence of the trimethoxyphenyl group, which can enhance its biological activity and specificity. This structural feature may provide better interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
ethyl 4-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O6S/c1-5-32-21(28)25-8-6-24(7-9-25)16(18-19(27)26-20(33-18)22-12-23-26)13-10-14(29-2)17(31-4)15(11-13)30-3/h10-12,16,27H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZMUAOCVHWGTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(N4C(=NC=N4)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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